molecular formula C22H19N5O3 B2479270 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034505-86-5

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2479270
M. Wt: 401.426
InChI Key: PQDWNSJNKZCKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C22H19N5O3 and its molecular weight is 401.426. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the pyrazolylpyrazole intermediate, which is then coupled with the chromene carboxylic acid to form the final product.

Starting Materials
2-Amino-5-cyclopropylpyrazine, 2-Bromo-3-nitropyrazine, Ethyl 2-oxo-2H-chromene-3-carboxylate, Sodium hydride, Triethylamine, Diisopropylethylamine, N,N-Dimethylformamide, Methanol, Ethyl acetate, Acetic acid, Wate

Reaction
Step 1: Synthesis of 5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole, a. React 2-Amino-5-cyclopropylpyrazine with 2-Bromo-3-nitropyrazine in the presence of sodium hydride and triethylamine in N,N-Dimethylformamide to form 5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole., Step 2: Synthesis of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, a. React 5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole with ethyl 2-oxo-2H-chromene-3-carboxylate in the presence of diisopropylethylamine in methanol to form the intermediate., b. Treat the intermediate with acetic acid and water to obtain the final product N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide.

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c28-19-12-21(30-20-4-2-1-3-15(19)20)22(29)25-9-10-27-18(14-5-6-14)11-16(26-27)17-13-23-7-8-24-17/h1-4,7-8,11-14H,5-6,9-10H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDWNSJNKZCKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

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